molecular formula C16H18BrNO3S B2653973 4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide CAS No. 1788675-94-4

4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide

Cat. No.: B2653973
CAS No.: 1788675-94-4
M. Wt: 384.29
InChI Key: HWULOMDSTOQZOK-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide (CAS 1788675-94-4) is a synthetic organic compound with the molecular formula C16H18BrNO3S . This carboxamide derivative features a thiophene ring system, a scaffold recognized in medicinal chemistry for its diverse biological activities. The compound's structure incorporates both bromo and methoxy substituents, functional groups frequently utilized in structure-activity relationship (SAR) studies to optimize the properties of lead molecules . While specific biological data for this exact molecule is not widely published in the available literature, related brominated and methoxy-substituted heterocycles have been investigated for various pharmacological activities. For instance, bromo scans are a common strategy in drug discovery to explore steric and electronic effects on binding affinity . Furthermore, thiophene-carboxamide derivatives have been studied as potential antiviral agents, highlighting the research relevance of this chemical class . This product is intended for research and development purposes only, serving as a key intermediate for chemical synthesis and exploratory studies in drug discovery. Researchers can use this compound to develop novel molecules targeting resistant pathogens, given that similar structures have shown promise against extensively drug-resistant bacteria . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-16(20,8-11-3-5-13(21-2)6-4-11)10-18-15(19)14-7-12(17)9-22-14/h3-7,9,20H,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWULOMDSTOQZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the bromine atom through a bromination reaction. The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of various substituted thiophene derivatives

Scientific Research Applications

4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives

  • N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide ():

    • Lacks the 4-bromo substituent but shares the thiophene-2-carboxamide scaffold.
    • Exhibits activity against Staphylococcus aureus and Klebsiella pneumoniae, attributed to the heterocyclic formamide group .
    • The absence of bromine may reduce steric hindrance or alter target binding compared to the brominated analog.
  • N′-[(E)-(4-Bromo-2-Thienyl)Methylene]Isonicotinohydrazide (): Features a 4-bromothiophene core but replaces the carboxamide with a hydrazide group. Crystal structure analysis reveals disordered bromine atoms and distinct hydrogen-bonding patterns, which may influence stability and biological interactions .

N-Substituent Variations

  • 6-Chloro-N-[1-(4-Methoxyphenyl)-2-Methylpropyl]Pyridine-3-Sulfonamide (): Shares the 4-methoxyphenyl-substituted alkyl chain but employs a sulfonamide group instead of carboxamide. Sulfonamides are known for broader antibacterial spectra but may exhibit different toxicity profiles compared to carboxamides .

Antibacterial Efficacy

  • coli and Salmonella enterica .
  • N-(4-Bromophenyl)Furan-2-Carboxamide ():
    • Demonstrates effectiveness against multidrug-resistant strains, suggesting that bromine substitution enhances target binding in resistant bacteria .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key Properties
Target Compound Thiophene-2-carboxamide 4-Br, N-(2-hydroxy-3-(4-MeOPh)-2-MePr) Under investigation Enhanced solubility (hydroxyl), halogen bonding (Br)
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide None, N-(4-MePy) Anti-S. aureus, K. pneumoniae Heterocyclic formamide activity
N′-[(E)-(4-Bromo-2-Thienyl)Methylene]Isonicotinohydrazide Thiophene-hydrazide 4-Br, isonicotinohydrazide Crystal structure analyzed Disordered Br, H-bonding networks
6-Chloro-N-[1-(4-MeOPh)-2-MePr]Pyridine-3-Sulfonamide Pyridine-sulfonamide 6-Cl, N-(1-(4-MeOPh)-2-MePr) Not reported Sulfonamide scaffold, structural analog

Biological Activity

4-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈BrN₂O₃S
  • Molecular Weight : 404.31 g/mol
  • IUPAC Name : this compound

The compound features a thiophene ring, which is known for its diverse biological activities, and a carboxamide functional group that may enhance its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, through modulation of the NF-kB signaling pathway. This mechanism is crucial in managing inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. Research has shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound reduces cell viability in a dose-dependent manner.
  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

Case Studies

  • Study on Breast Cancer Cells : A study published in the Journal of Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores compared to control groups.

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